

The Impact of Lactisole on Gut Hormone Secretion: A Technical Guide

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Compound of Interest

Compound Name: *Lactisole*

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This technical guide provides an in-depth analysis of the effects of **lactisole** on the secretion of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). It is designed to be a comprehensive resource, detailing the underlying molecular mechanisms, summarizing quantitative data from key clinical trials, and providing detailed experimental protocols for both in vivo and in vitro studies.

Executive Summary

Lactisole, a known sweet taste inhibitor, has been demonstrated to significantly reduce glucose-stimulated secretion of the incretin hormone GLP-1 and the satiety hormone PYY. This effect is primarily mediated through the inhibition of the T1R2/T1R3 sweet taste receptor located on enteroendocrine L-cells in the gastrointestinal tract. By blocking this receptor, **lactisole** attenuates the downstream signaling cascade that is normally initiated by the presence of glucose in the gut lumen, leading to a blunted release of these key metabolic hormones. This guide will explore the nuances of this interaction, presenting the evidence from human clinical trials and in vitro cell line models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human clinical studies investigating the impact of **lactisole** on GLP-1 and PYY secretion.

Table 1: Effect of Intragastric **Lactisole** on Glucose-Stimulated Gut Hormone Secretion

Hormone	Treatment	Mean Reduction (%)	Standard Error (SE)	p-value	Reference
GLP-1	75g Glucose + 450 ppm Lactisole	24.3	7.7	0.007	[1]
PYY	75g Glucose + 450 ppm Lactisole	15.5	6.1	0.012	[1]

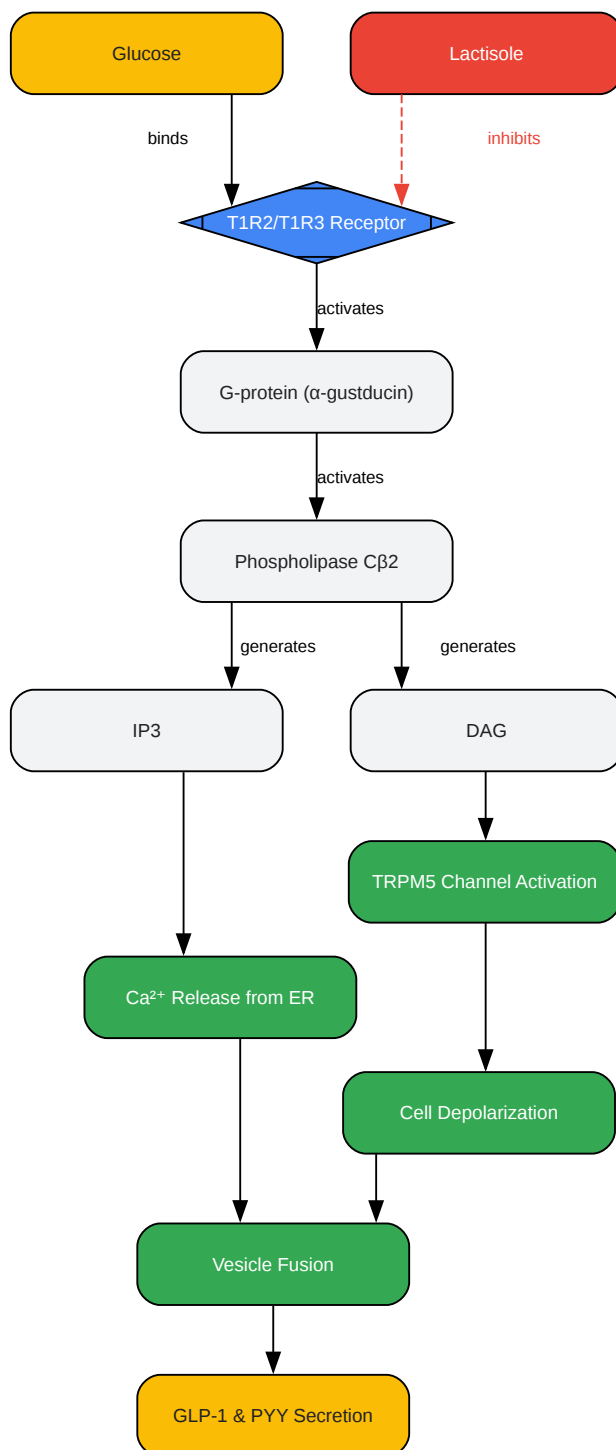
Table 2: Effect of Intraduodenal **Lactisole** on Glucose-Stimulated Gut Hormone Secretion

Hormone	Treatment	Mean Reduction (%)	Standard Error (SE)	p-value	Reference
GLP-1	Glucose Infusion + 450 ppm Lactisole	11.9	4.2	0.031	[1]
PYY	Glucose Infusion + 450 ppm Lactisole	Not Significantly Reduced	-	>0.05	[1]

Signaling Pathways and Mechanisms of Action

Lactisole's inhibitory effect on gut hormone secretion is a direct consequence of its interaction with the T1R2/T1R3 sweet taste receptor. The binding of glucose to this receptor on enteroendocrine L-cells triggers a signaling cascade that results in the secretion of GLP-1 and PYY. **Lactisole** acts as an antagonist to this receptor, preventing the initiation of this cascade.

Signaling Pathway Diagram



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Caption: Glucose-stimulated GLP-1/PYY secretion pathway and **lactisole** inhibition.

Experimental Protocols

In Vivo Human Clinical Trial Protocol

This protocol is a representative summary based on the methodologies of Gerspach et al. (2011).

Objective: To determine the effect of **lactisole** on glucose-stimulated GLP-1 and PYY secretion.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Healthy, non-smoking, normal-weight volunteers.

Materials:

- 75g glucose solution (300 ml water)
- **Lactisole** (450 ppm)
- Mixed liquid meal (control)
- Nasogastric or nasoduodenal feeding tubes
- Blood collection tubes (containing EDTA and aprotinin)

Procedure:

- Participant Screening: Recruit healthy volunteers based on predefined inclusion and exclusion criteria.
- Catheter Placement: On the morning of the study, after an overnight fast, insert a nasogastric or nasoduodenal feeding tube.
- Test Solution Administration:
 - Intragastric: Infuse 75g of glucose in 300 ml of water, with or without 450 ppm **lactisole**, over a period of 5 minutes.

- Intraduodenal: Infuse a glucose solution (e.g., 29.3 g glucose/100 ml) at a constant rate (e.g., 2.5 ml/min) for 180 minutes, with or without 450 ppm **lactisole**.
- Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-infusion.
- Hormone Analysis: Centrifuge blood samples, separate plasma, and store at -80°C until analysis. Measure GLP-1 and PYY concentrations using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

In Vitro NCI-H716 Cell-Based Assay Protocol

This protocol is a representative methodology for assessing the inhibitory effect of **lactisole** on GLP-1 secretion from the human enteroendocrine L-cell line, NCI-H716.

Objective: To determine if **lactisole** inhibits secretagogue-stimulated GLP-1 release from NCI-H716 cells.

Materials:

- NCI-H716 cells
- DMEM/F-12 medium supplemented with fetal bovine serum (FBS)
- Matrigel-coated cell culture plates
- Krebs-Ringer Bicarbonate Buffer (KRBB)
- **Lactisole**
- Secretagogue (e.g., Sucralose or Glucose)
- GLP-1 ELISA kit

Procedure:

- Cell Culture: Culture NCI-H716 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

- Seeding: Seed cells onto Matrigel-coated 24-well plates and allow them to differentiate for 48-72 hours.
- Pre-incubation: Wash the cells with KRBB and then pre-incubate with KRBB containing **lactisole** at various concentrations (e.g., 0.1, 1, 10, 100 μ M) for 30 minutes.
- Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing the same concentrations of **lactisole** along with a secretagogue (e.g., 10 mM sucralose or 20 mM glucose). Incubate for 2 hours at 37°C.
- Supernatant Collection: Collect the supernatant from each well.
- GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of a human clinical trial designed to investigate the effects of **lactisole**.



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References

- 1. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [The Impact of Lactisole on Gut Hormone Secretion: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083333#lactisole-s-impact-on-gut-hormone-secretion-like-glp-1-and-pyy\]](https://www.benchchem.com/product/b083333#lactisole-s-impact-on-gut-hormone-secretion-like-glp-1-and-pyy)

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